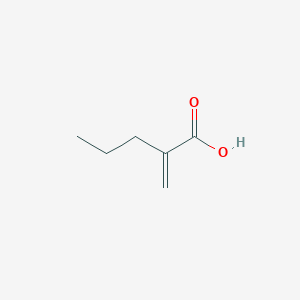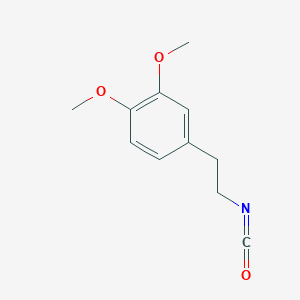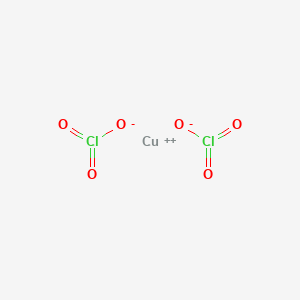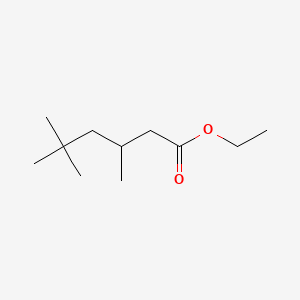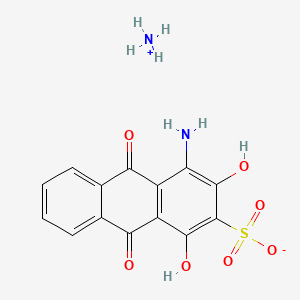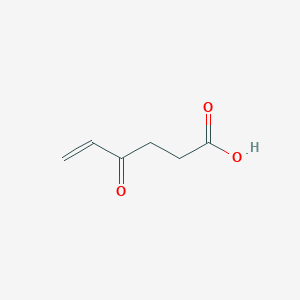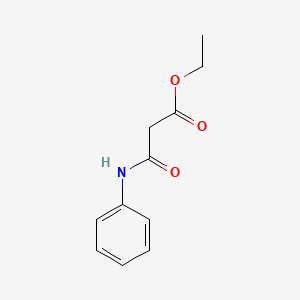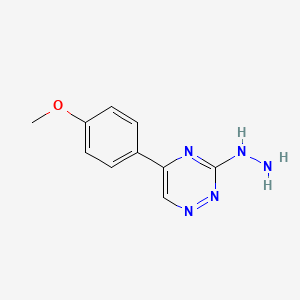
1-Methoxy-2-naphthalenemethanol
Übersicht
Beschreibung
1-Methoxy-2-naphthalenemethanol, also known as (1-methoxynaphthalen-2-yl)methanol, is a chemical compound with the molecular formula C12H12O2 . It has a molecular weight of 188.22 g/mol . The compound is also identified by the CAS number 76635-76-2 .
Molecular Structure Analysis
The molecular structure of 1-Methoxy-2-naphthalenemethanol consists of a naphthalene ring substituted with a methoxy group at one position and a methanol group at another . The InChI string representation of the molecule isInChI=1S/C12H12O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7,13H,8H2,1H3 . Physical And Chemical Properties Analysis
1-Methoxy-2-naphthalenemethanol has a melting point of 67-70°C . It has a computed XLogP3-AA value of 2.3, indicating its relative hydrophobicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . Its topological polar surface area is 29.5 Ų .Wissenschaftliche Forschungsanwendungen
Photochemical Generation and Reactivity Research on 1-Methoxy-2-naphthalenemethanol involves its photochemical properties, particularly through the study of o-naphthoquinone methides. These methides demonstrate significant reactivity in aqueous solutions, undergoing rapid hydration and reacting with nucleophiles like azide ions or thiols to produce various products. This property is crucial for understanding the photolysis process of related compounds and for exploring potential applications in photochemical synthesis and reactions (Arumugam & Popik, 2009).
Photoinitiated Polymerization Another study highlights the role of naphthalene-based oxime esters, related to 1-Methoxy-2-naphthalenemethanol, as Type I photoinitiators in free radical photopolymerization. These compounds, especially those with methoxy substituents, show improved UV absorption and polymerization efficiencies, suggesting applications in the development of new photopolymerization processes and materials (Lee et al., 2022).
Photo-Claisen-Type Rearrangement The efficiency and product selectivity of the photo-Claisen-type rearrangement of aryl naphthylmethyl ethers have been enhanced using a microreactor/flow system. This highlights the potential of 1-Methoxy-2-naphthalenemethanol derivatives in synthesizing complex organic compounds through photochemical reactions, offering a pathway to more efficient and selective synthesis processes (Maeda et al., 2012).
Photolabile Protection of Functional Groups The compound has also been explored for its photolabile protection abilities for alcohols, phenols, and carboxylic acids. This research shows how the "caged" compounds can be efficiently released upon irradiation, providing a valuable tool for controlled release in synthetic chemistry and potential applications in the development of light-responsive materials (Kulikov, Arumugam & Popik, 2008).
Safety and Hazards
The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
(1-methoxynaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGZPQGJNHDHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404250 | |
| Record name | 1-Methoxy-2-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76635-76-2 | |
| Record name | 2-Hydroxymethyl-1-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76635-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-2-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-2-naphthalenemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


